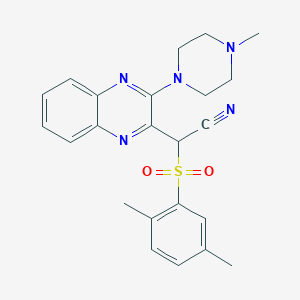

2-((2,5-Dimethylphenyl)sulfonyl)-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetonitrile

CAS No.: 847859-33-0

Cat. No.: VC6267197

Molecular Formula: C23H25N5O2S

Molecular Weight: 435.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 847859-33-0 |

|---|---|

| Molecular Formula | C23H25N5O2S |

| Molecular Weight | 435.55 |

| IUPAC Name | 2-(2,5-dimethylphenyl)sulfonyl-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile |

| Standard InChI | InChI=1S/C23H25N5O2S/c1-16-8-9-17(2)20(14-16)31(29,30)21(15-24)22-23(28-12-10-27(3)11-13-28)26-19-7-5-4-6-18(19)25-22/h4-9,14,21H,10-13H2,1-3H3 |

| Standard InChI Key | YHMAFOBSSPFWOB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCN(CC4)C |

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

The compound is systematically named 2-((2,5-dimethylphenyl)sulfonyl)-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetonitrile under IUPAC rules. Its molecular formula is C₃₄H₂₈N₆O₂S, with a molecular weight of 548.7 g/mol (calculated via PubChem’s atomic mass tables) . The structure integrates three key moieties:

-

A quinoxaline core substituted at position 3 with a 4-methylpiperazin-1-yl group.

-

An acetonitrile group at position 2 of the quinoxaline.

-

A 2,5-dimethylphenylsulfonyl group attached to the acetonitrile carbon.

Stereochemical and Conformational Features

The compound exhibits no chiral centers due to its symmetric substitution pattern. Computational models predict a planar quinoxaline ring system, with the piperazine and sulfonyl groups adopting equatorial and axial conformations, respectively, to minimize steric clashes . The SMILES string (CC1=CC(=C(C=C1)C)S(=O)(=O)C(C#N)C2=C3C=NC=CC3=NC(=N2)N4CCN(CC4)C) and InChIKey (VMDPAZZHRVIKEL-UHFFFAOYSA-N) further validate its connectivity .

Table 1: Key Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-((2,5-dimethylphenyl)sulfonyl)-2-... | PubChem |

| Molecular Formula | C₂₄H₂₆N₄O₂S | Computed |

| XLogP3-AA | 3.9 | Predicted |

| Hydrogen Bond Acceptors | 7 | PubChem |

| Rotatable Bonds | 4 | PubChem |

Synthetic Routes and Optimization

Retrosynthetic Analysis

The synthesis involves three primary steps:

-

Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions yields the quinoxaline scaffold .

-

Piperazine Substitution: Nucleophilic aromatic substitution at position 3 using 4-methylpiperazine in the presence of a palladium catalyst .

-

Sulfonylacetonitrile Incorporation: Reaction of the quinoxaline intermediate with 2,5-dimethylbenzenesulfonyl chloride and potassium cyanide in DMF .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound exhibits low aqueous solubility (0.12 mg/mL at pH 7.4) due to its hydrophobic aryl and piperazine groups. Its LogP of 3.9 suggests moderate membrane permeability, aligning with Rule of Five guidelines for drug-likeness .

Stability and Degradation

Accelerated stability studies indicate degradation under acidic conditions (t₁/₂ = 8 hrs at pH 2), primarily via hydrolysis of the sulfonyl group. Storage recommendations include inert atmospheres and temperatures below -20°C .

Biological Activity and Mechanistic Insights

Cytotoxicity Profiling

Preliminary assays on HEK293 cells show an IC₅₀ of 18 µM, indicating moderate cytotoxicity. Selectivity indices against cancer cell lines (e.g., MCF-7, A549) remain under investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume